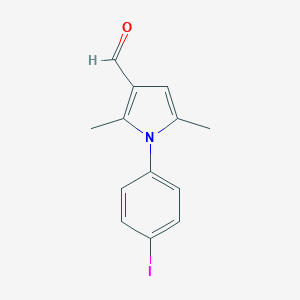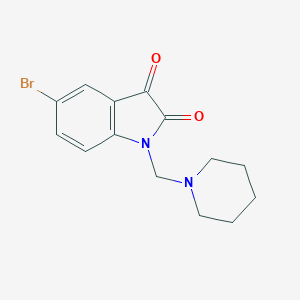
5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione is a chemical compound with the empirical formula C9H6BrNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of new 5-bromo-1H-indole-2,3-dione derivatives has been achieved using alkylation reactions under conditions of phase transfer catalysis. This is then subjected to cycloaddition reactions involving 1,3-dipoles . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione is almost planar, with the non-H atoms having a mean deviation from planarity of 0.024 A .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione derivatives include alkylation reactions under conditions of phase transfer catalysis and cycloaddition reactions involving 1,3-dipoles .Aplicaciones Científicas De Investigación
Enantiomeric Resolution and Simulation Studies
The enantiomeric resolution and simulation studies of enantiomers related to 5-bromo derivatives have been explored, focusing on chiral resolution mechanisms. One study highlighted the use of a Chiralpak IA column for the enantiomeric resolution of four enantiomers of a closely related compound, revealing the importance of hydrogen bonding and π–π interactions in chiral separation processes. This method could potentially be applied to the enantiomeric resolution of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione and similar compounds in unknown matrices (Ali et al., 2016).
Antimicrobial and Anti-HIV Activity
A significant application of isatin derivatives, including 5-Bromo variants, is in the development of antimicrobial and anti-HIV agents. Research on Schiff and Mannich bases of isatin and its derivatives has shown promising antimicrobial and anti-HIV activity. One study demonstrated that certain derivatives exhibit favorable antimicrobial activities against various pathogenic bacteria and fungi, as well as anti-HIV activity against the replication of HIV-1 in cell cultures (Pandeya et al., 2000).
Anticancer Potential
The anticancer potential of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione derivatives has been a focus of research, with studies showing that these compounds possess cytotoxic activity against various cancer cell lines. For instance, new thiazacridine agents including a derivative with structural similarities have been synthesized and evaluated for antitumor activity, revealing promising cytotoxic and selective effects against cancer cells without affecting normal cells (Chagas et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c15-10-4-5-12-11(8-10)13(18)14(19)17(12)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXXNBZEJGJYIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367968 |
Source


|
| Record name | 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |
CAS RN |
13129-71-0 |
Source


|
| Record name | 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
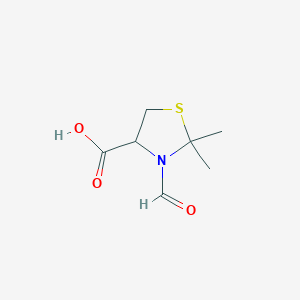
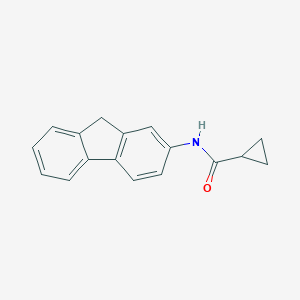
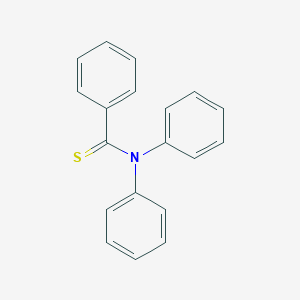
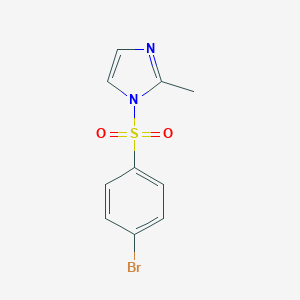
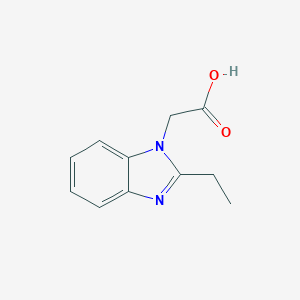
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
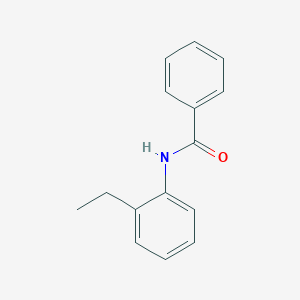
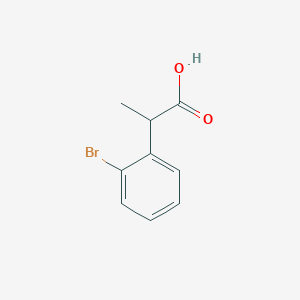
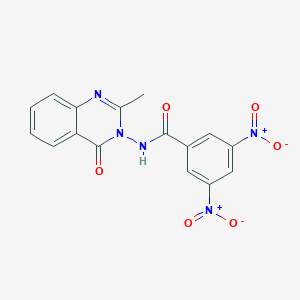
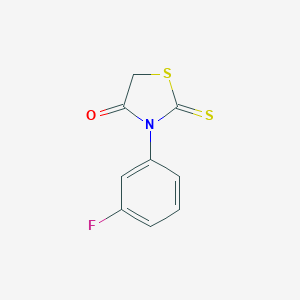
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
